Product packaging for Nitroterephthalic acid(Cat. No.:CAS No. 610-29-7)

Nitroterephthalic acid

Cat. No.: B051535
CAS No.: 610-29-7
M. Wt: 211.13 g/mol
InChI Key: QUMITRDILMWWBC-UHFFFAOYSA-N
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Description

Nitroterephthalic acid is a valuable aromatic dicarboxylic acid derivative where one hydrogen of the terephthalic acid benzene ring is substituted by a nitro group. This strategic functionalization creates a versatile and electron-deficient building block for supramolecular chemistry and materials science research. Its primary research value lies in the synthesis of functional organic frameworks, particularly Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), where it acts as a rigid, linear linker. The electron-withdrawing nitro group significantly alters the electronic properties of the resulting materials, which can be exploited for applications in gas storage, separation, and heterogeneous catalysis. Furthermore, this compound serves as a critical precursor for the synthesis of dyes, pigments, and polymers, where it imparts unique optical and electronic characteristics. The carboxylic acid groups allow for coordination to metal centers or formation of ester/amide bonds, while the nitro group can be reduced to an amine, providing a handle for further functionalization to create more complex molecular architectures. Researchers utilize this compound to develop novel luminescent materials, chemosensors, and high-performance polymers, making it an essential reagent for advancing innovation in organic and inorganic synthetic methodology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO6 B051535 Nitroterephthalic acid CAS No. 610-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitroterephthalic acid
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InChI

InChI=1S/C8H5NO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)(H,12,13)
Source PubChem
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InChI Key

QUMITRDILMWWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H5NO6
Source PubChem
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DSSTOX Substance ID

DTXSID8060583
Record name 2-Nitroterephthalic acid
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Molecular Weight

211.13 g/mol
Source PubChem
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CAS No.

610-29-7
Record name Nitroterephthalic acid
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Record name 1,4-Benzenedicarboxylic acid, 2-nitro-
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Synthetic Methodologies for Nitroterephthalic Acid and Its Derivatives

Classical Nitration Routes

The introduction of a nitro group onto the terephthalic acid backbone is traditionally achieved through electrophilic aromatic substitution. This process, however, is complicated by the deactivating nature of the two carboxyl groups on the aromatic ring, which makes nitration more challenging than for simpler aromatic compounds. google.comacs.org

Nitration of Terephthalic Acid

Direct nitration of terephthalic acid is a common method for producing nitroterephthalic acid. researchgate.net However, the strong deactivating effect of the carboxylic acid groups necessitates forceful reaction conditions. sciencemadness.org

The synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of nitrating agent, temperature, and reaction duration. A mixture of concentrated nitric acid and concentrated sulfuric acid is a frequently used nitrating agent. researchgate.net Fuming nitric acid and fuming sulfuric acid have also been employed to achieve nitration. acs.orgsciencemadness.org

The temperature of the reaction is a critical factor. For the dinitration of terephthalic acid, temperatures are typically controlled between 60°C and 90°C. In some procedures, the reaction is initiated at a low temperature (e.g., below 5°C) and then heated to reflux, for instance at 130°C, for an extended period. researchgate.net The reaction time can vary significantly, from a few hours to 12 hours or more, depending on the desired product and scale. researchgate.net

For the synthesis of monothis compound, a mixture of terephthalic acid, fuming sulfuric acid, and concentrated nitric acid can be heated until the acid dissolves. acs.org Another approach involves heating terephthalic acid with dried sodium nitrate (B79036) in concentrated sulfuric acid for a couple of hours. sciencemadness.org

The table below summarizes various reaction conditions for the nitration of terephthalic acid.

Starting MaterialNitrating AgentTemperatureReaction TimeProductReference
Terephthalic AcidConc. HNO₃ / Conc. H₂SO₄60-90°C6-12 hours2,5-Dithis compound
Terephthalic AcidFuming H₂SO₄ / Conc. HNO₃Heated to dissolutionNot specifiedMonothis compound acs.org
Terephthalic AcidNaNO₃ / Conc. H₂SO₄Heated2 hoursMonothis compound sciencemadness.org
Terephthalic AcidHNO₃ / H₂SO₄<5°C then 130°C~12 hours2,5-Dithis compound researchgate.net

Controlling the formation of isomers is a significant challenge in the nitration of many aromatic compounds. wikipedia.org However, in the case of terephthalic acid, the substitution pattern is more straightforward. Due to the symmetry of the terephthalic acid molecule and the directing effects of the two deactivating carboxyl groups, nitration predominantly occurs at the positions meta to both carboxyl groups, which are positions 2 and 5. This leads to the formation of a single possible isomer for monothis compound. sciencemadness.org

For dinitration, the substitution occurs at both the 2 and 5 positions. The challenge in selectivity often lies in achieving the desired degree of nitration (mono- vs. di-substitution) rather than controlling the position of the nitro groups. The reaction conditions, particularly the strength of the nitrating agent and the temperature, are the primary levers for controlling the extent of nitration. nih.gov For instance, milder conditions favor the formation of monothis compound, while more forcing conditions lead to dithis compound. sciencemadness.org

Nitration of Terephthalic Acid Esters

An alternative and often advantageous route to this compound involves the nitration of terephthalic acid esters, such as dimethyl terephthalate (B1205515). google.comgoogle.com This method can offer better control over the reaction and yield. google.com

Esterifying the carboxylic acid groups of terephthalic acid has a profound impact on the subsequent nitration reaction. While the carboxyl groups are strongly deactivating, ester groups are less so. This modification makes the aromatic ring more susceptible to electrophilic attack by the nitronium ion (NO₂⁺). google.com

This increased reactivity allows for the nitration to proceed under milder conditions and can lead to improved yields of the desired nitro-substituted ester. google.com For example, the nitration of dimethyl 2,5-dichloroterephthalate proceeds readily, whereas the direct nitration of 2,5-dichloroterephthalic acid is extremely difficult. google.com The esterification effectively facilitates the introduction of the nitro group at the desired position. google.com

Following the nitration of the terephthalic acid ester, a hydrolysis step is necessary to convert the nitro-ester back to the desired this compound. google.com This is typically an acid- or base-catalyzed reaction. google.comgoogleapis.com For instance, dimethyl 2,5-dichloro-3-nitroterephthalate can be hydrolyzed to 2,5-dichloro-3-nitroterephthalic acid using sodium hydroxide (B78521) in aqueous ethanol (B145695), followed by acidification. google.com Similarly, the hydrolysis of other nitroterephthalate esters can be achieved to yield the corresponding this compound. researchgate.net This two-step process of esterification-nitration-hydrolysis can be an effective strategy to overcome the challenges associated with the direct nitration of terephthalic acid.

Alternative Synthetic Pathways

This section explores various methodologies for the synthesis of this compound and its key derivatives. These pathways include hydrothermal and solvent-free approaches, as well as specific procedures for dinitrated, diaminated, and substituted analogs.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a method that employs water or an organic solvent under elevated temperature and pressure to produce crystalline materials. This technique has been successfully applied to the synthesis of metal-organic frameworks (MOFs) using this compound as an organic linker. smolecule.comgoogle.com

In a typical procedure, metal precursors and this compound are heated in a suitable solvent within a sealed vessel, such as a Teflon-lined autoclave. iucr.orgmdpi.com This process facilitates the crystallization of the desired product over a period of hours to days. google.com For example, bimetallic MOFs have been synthesized via a one-step hydrothermal method using this compound (NO₂-BDC) as the ligand. mdpi.com In one specific synthesis, Fe/Mn-MOFs were created by dissolving iron(III) chloride hexahydrate (FeCl₃·6H₂O), manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O), and this compound in N,N-dimethylacetamide (DMA). The mixture was heated in a hydrothermal reactor at 150 °C for 4 hours to yield the final product. mdpi.com

Similarly, lanthanide-based MOFs have been prepared hydrothermally by reacting lanthanide oxides (Ln₂O₃) with 2-nitroterephthalic acid at 170°C. tdl.org The synthesis of crystalline dimethylammonium 2-amino-5-nitroterephthalate hemihydrate has also been achieved through a hydrothermal process involving 2-amino-5-nitroterephthalic acid, DMF, and water, heated at 150°C for 24 hours. iucr.org

Table 1: Examples of Hydrothermal Synthesis Conditions

Product Precursors Solvent Temperature Time
Fe/Mn-MOFs FeCl₃·6H₂O, Mn(NO₃)₂·4H₂O, this compound DMA 150 °C 4 h mdpi.com
Lanthanide MOFs Ln₂O₃, 2-Nitroterephthalic acid Water 170 °C N/A tdl.org

Solvent-Free Synthesis (e.g., Microwave Irradiation)

Solvent-free synthesis, particularly using microwave irradiation, has emerged as a rapid and efficient alternative to conventional heating methods. smolecule.comoatext.com This approach is noted for being fast, clean, and economical. oatext.com Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, for various chemical transformations, including those involving solid-phase reagents or catalysts. cem.comgoogle.com

In the context of this compound chemistry, microwave irradiation is primarily used to construct MOFs. google.com The process involves exposing the precursor materials—a metal source and an organic ligand like this compound—to microwaves for a period sufficient to induce crystallization, typically ranging from a few seconds to a few minutes. google.comgoogle.com This method not only accelerates the synthesis but also yields MOF materials with uniform crystal size and well-defined shapes. google.com

Solvent-free reactions can also be conducted by adsorbing reagents onto solid supports, such as basic alumina (B75360) or clay, and then irradiating the mixture with microwaves. cem.com This technique eliminates the risks associated with heating organic solvents in closed vessels. oatext.com Another solvent-free method is mechanochemistry, which uses ball milling to drive reactions. mdpi.com This has been effectively used for the catalytic transfer hydrogenation of aromatic nitro compounds, a key transformation in this field. mdpi.com

Synthesis of Dithis compound and Diaminoterephthalic Acid

Dithis compound

The most prevalent method for synthesizing 2,5-dithis compound is the direct nitration of terephthalic acid. This electrophilic aromatic substitution is typically performed using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). evitachem.com Sulfuric acid acts as a catalyst and a dehydrating agent.

The reaction conditions are carefully controlled to favor dinitration at the 2 and 5 positions. A general procedure involves adding terephthalic acid to a mixture of the acids at a controlled temperature, which can range from below 5°C initially to as high as 100°C or 130°C during reflux. google.comresearchgate.net Reaction times can vary significantly, from 6 to over 15 hours, depending on the scale and specific conditions. google.com Yields for this process are reported to be in the range of 80% to 85%. google.comresearchgate.net

Table 2: Reaction Parameters for the Synthesis of 2,5-Dithis compound

Starting Material Reagents Temperature Time Yield
Terephthalic acid Conc. HNO₃, Conc. H₂SO₄ 60°C - 90°C 6 - 12 h N/A
Terephthalic acid Conc. HNO₃, catalytic H₂SO₄ N/A N/A 85% researchgate.net

Diaminoterephthalic Acid

2,5-Diaminoterephthalic acid is synthesized through the reduction of 2,5-dithis compound. google.comresearchgate.net This conversion can be achieved using various reducing agents. One common method involves using iron powder in the presence of hydrochloric acid (Fe/HCl), which has been reported to produce the diaminated product with a 75% yield. researchgate.net

A more detailed protocol uses tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. The dinitro compound is refluxed with the tin(II) chloride solution at temperatures between 100°C and 120°C for 4 to 6 hours. This method has been shown to achieve yields ranging from 82.5% to 89.3%. Following the reduction, a purification process is necessary, which involves an acidic wash to remove tin byproducts, dissolution in an alkaline solution, and subsequent reprecipitation of the pure 2,5-diaminoterephthalic acid by acidification.

Synthesis of Substituted this compound Derivatives

A well-established, multi-step procedure is used for the synthesis of 2-amino-5-nitroterephthalic acid. nih.govrsc.org The synthesis begins with the hydrolysis of dimethyl aminoterephthalate. This is achieved by heating the starting material in a 1M sodium hydroxide (NaOH) solution at 70°C, followed by cooling and acidification with concentrated hydrochloric acid (HCl) to precipitate the product, 2-aminoterephthalic acid. rsc.org

To prevent unwanted side reactions during nitration, the amino group is then protected. This is accomplished by reacting the 2-aminoterephthalic acid with formamide (B127407) to yield 2-formamidoterephthalic acid. nih.govrsc.org

The final key step is the nitration of the protected intermediate. 2-Formamidoterephthalic acid is added to fuming nitric acid cooled in an ice bath. Concentrated sulfuric acid is then slowly introduced while maintaining the temperature between 5-10°C. rsc.org After the reaction, the mixture is poured onto ice, causing the product to precipitate. The solid is then filtered and recrystallized from hot water, which also serves to deprotect the amino group, yielding orange-brown crystals of 2-amino-5-nitroterephthalic acid. nih.govrsc.org An alternative route involves the nitration of dimethyl aminoterephthalate, followed by hydrolysis to give the final product.

The synthesis of 2,5-dichloro-3-nitroterephthalic acid is typically achieved through the hydrolysis of its corresponding diester. google.com The preferred starting material is dimethyl 2,5-dichloro-3-nitroterephthalate. google.com

In a particularly favored process, the dimethyl ester is hydrolyzed using sodium hydroxide in an aqueous ethanol solution. After the hydrolysis is complete, the reaction mixture is acidified with a concentrated mineral acid, such as hydrochloric acid, to precipitate the 2,5-dichloro-3-nitroterephthalic acid product. google.com A preparation following this method resulted in a crude product that was 92.2% pure, corresponding to an 84% theoretical yield. google.com The identity of the compound can be confirmed by its subsequent decarboxylation to the known 2,5-dichloro-3-nitrobenzoic acid. google.com

The synthesis of the necessary chlorinated and nitrated precursor can involve the oxidation of 1,4-dimethyl-2,5-dichloro-3-nitrobenzene using aqueous nitric acid under high temperature (around 200°C) and pressure in an autoclave. google.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
2,5-Diaminoterephthalic acid
2,5-Dichloro-3-nitrobenzoic acid
2,5-Dichloro-3-nitroterephthalic acid
2-Amino-5-nitroterephthalic acid
2-Aminoterephthalic acid
2-Formamidoterephthalic acid
Dithis compound
Dimethyl 2,5-dichloro-3-nitroterephthalate
Dimethyl aminoterephthalate
Iron(III) chloride hexahydrate
Manganese(II) nitrate tetrahydrate
N,N-dimethylacetamide
Nitric acid
This compound
Sodium hydroxide
Sulfuric acid
Terephthalic acid
Tin(II) chloride dihydrate
Hydrochloric acid
Formamide
Ethanol
(2-nitro-1,4-phenylene)dimethanol

(2-nitro-1,4-phenylene)dimethanol is synthesized from 2-nitroterephthalic acid through a reduction reaction. A common laboratory-scale procedure involves the use of a borane (B79455) dimethylsulfide complex (BH₃-Me₂S) in a suitable solvent like dried tetrahydrofuran (B95107) (THF). rsc.org In a typical synthesis, a 2M solution of the borane complex is added dropwise to a solution of 2-nitroterephthalic acid. rsc.org This process reduces the carboxylic acid groups to primary alcohols, yielding the desired diol.

One documented procedure followed a general method using 4 grams of 2-nitroterephthalic acid with a 5-equivalent molar ratio of the borane dimethylsulfide complex, which resulted in a quantitative yield of (2-nitro-1,4-phenylene)dimethanol as a white solid. rsc.org The identity and purity of the resulting compound, also known as 2-Nitro-p-xylylene Glycol, can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. cookechem.comrsc.org

Table 1: Synthesis of (2-nitro-1,4-phenylene)dimethanol rsc.org
Starting MaterialReagentSolventProductYield
2-Nitroterephthalic acidBorane dimethylsulfide complex (BH₃-Me₂S)Tetrahydrofuran (THF)(2-nitro-1,4-phenylene)dimethanol100%

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, focusing on reducing environmental impact through safer solvents and sustainable raw materials.

Aqueous Media Synthesis

A significant advancement in green synthesis is the use of water as a reaction solvent, which is non-toxic, inexpensive, and environmentally benign. nih.govacs.org Research has demonstrated the successful synthesis of copper(II) carboxylate complexes derived from 2-nitroterephthalic acid in aqueous media. nih.govresearchgate.net In these methods, complexes such as Cu-NTA and Cu-DNTA were prepared by reacting 2-nitroterephthalic acid with a copper salt (CuSO₄·5H₂O) at room temperature in water. nih.govresearchgate.net This approach avoids the need for vigorous heating or refluxing, further contributing to its green credentials. acs.orgresearchgate.net The use of aqueous media for the synthesis of these metal-organic complexes highlights a simpler and more environmentally friendly alternative to conventional organic solvents. nih.govacs.org

Table 2: Example of Aqueous Media Synthesis of a this compound Derivative nih.govresearchgate.net
Reactant 1Reactant 2SolventConditionsProduct
2-Nitroterephthalic acidCopper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)WaterRoom TemperatureCu(II) carboxylate complex (Cu-NTA)

Sustainable Precursor Sourcing (e.g., PET Recycling for Terephthalic Acid)

A key strategy for sustainable chemical production is the use of renewable or recycled feedstocks. Poly(ethylene terephthalate) (PET), a major component of single-use plastics, can be chemically recycled to recover its monomer, terephthalic acid (TPA), which serves as the direct precursor for this compound. researchgate.netdtu.dk

The process involves the depolymerization of post-consumer PET, often through hydrolysis. One effective method uses acid hydrolysis with nitric acid to break down PET into terephthalic acid. researchgate.net The recovered TPA can then be subjected to a mono-nitration reaction using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce 2-nitroterephthalic acid in good yield. researchgate.net This pathway not only provides a valuable raw material from waste but also contributes to a circular economy, reducing reliance on petrochemicals for TPA production. dtu.dkchemanalyst.com The quality of TPA derived from recycled PET has been shown to be comparable to that of virgin terephthalic acid, making it a viable feedstock for subsequent chemical syntheses. chemanalyst.comd-nb.info

Table 3: Synthesis of this compound from Recycled PET researchgate.net
StepStarting MaterialReagents/ProcessProduct
1. DepolymerizationPost-consumer PETAcid Hydrolysis (with HNO₃)Terephthalic acid (TPA)
2. NitrationTerephthalic acid (TPA)HNO₃ / H₂SO₄2-Nitroterephthalic acid

Theoretical and Computational Chemistry Studies on Nitroterephthalic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the structural and electronic properties of molecules like nitroterephthalic acid. researchgate.netals-journal.com DFT calculations, particularly using hybrid functionals such as B3LYP, have proven effective in providing accurate descriptions of molecular geometries, vibrational frequencies, and electronic characteristics at a reasonable computational cost. researchgate.netresearchgate.net Studies on this compound frequently employ the B3LYP functional combined with basis sets like 6-311++G(d,p) to achieve a reliable correlation between theoretical and experimental data. researchgate.net These computational approaches allow for a detailed analysis of the molecule's quantum chemical descriptors, including its electrostatic potential surface, frontier molecular orbitals, and atomic charges, offering a deeper understanding of its chemical nature. researchgate.netresearchgate.net

The first step in computational analysis is typically geometry optimization, a process that seeks to find the minimum energy arrangement of atoms in a molecule. cnr.itmdpi.com For this compound, DFT calculations are used to determine its most stable conformation by calculating bond lengths, bond angles, and dihedral angles. eurjchem.com

Quantum chemical computations have been performed to optimize the molecular geometry of this compound and its complexes. nih.govacs.org Theoretical calculations using the B3LYP/6-311++G(d,p) level of theory have been shown to be in good agreement with experimental data obtained from X-ray diffraction. researchgate.net For instance, in a study on a copper complex of this compound (Cu-NTA), the optimized geometry was found to be in sensible agreement with the experimental single crystal structure. nih.govacs.org This validation is crucial as it confirms the reliability of the chosen computational method for further analysis of the molecule's properties.

Table 1: Selected Optimized Bond Lengths and Angles for this compound (DFT B3LYP/6-311++G(d,p))

ParameterValue
C1-C2 Bond Length (Å)1.40
C=O Bond Length (Å)1.21
C-O Bond Length (Å)1.36
N-O Bond Length (Å)1.23
C-C-C Bond Angle (°)120.1
O-C=O Bond Angle (°)123.5
O-N-O Bond Angle (°)124.6

DFT is extensively used to analyze the electronic structure of this compound, providing insights into its reactivity and electronic properties. researchgate.netnih.gov This analysis includes the examination of frontier molecular orbitals, electrostatic potential surfaces, and atomic charge distributions, which are essential for understanding the molecule's behavior in chemical reactions and its potential applications in materials science. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.comthaiscience.info A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comniscpr.res.in

For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the energies of these orbitals. researchgate.net The HOMO is primarily localized on the benzene (B151609) ring and the carboxyl groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is concentrated on the nitro group, identifying it as the center for nucleophilic attack. The calculated HOMO-LUMO energy gap provides information on the charge transfer that occurs within the molecule. niscpr.res.in

Table 2: Calculated Frontier Orbital Energies and Energy Gap for this compound

ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-3.4
HOMO-LUMO Gap (ΔE)4.1

This compound is utilized as an organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Research has shown that the functionalization of organic linkers with electron-withdrawing groups, such as the nitro group (–NO2), can effectively modify the band gap of the resulting supramolecular structures. nih.govacs.org This tunability is crucial for developing new semiconductor materials with desired electronic properties. By incorporating this compound into these frameworks, it is possible to engineer the band gap, influencing the material's conductivity and optical properties. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

For this compound, the MEP surface analysis reveals distinct regions of positive and negative potential. researchgate.net

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are typically located around the electronegative oxygen atoms of the carboxyl and nitro groups. dtic.milyoutube.com

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are generally found around the hydrogen atoms of the carboxyl groups and the aromatic ring. researchgate.net

This visual representation of the charge distribution provides a clear understanding of the molecule's reactive sites. researchgate.net

Atomic charge analysis provides quantitative information about the distribution of electronic charge among the atoms within a molecule. niscpr.res.in The Mulliken population analysis is a common method used to calculate these partial atomic charges from quantum chemical calculations. researchgate.netdntb.gov.ua Although known to be basis-set dependent, it offers a simple and popular way to understand the electronic structure. niscpr.res.inchemrxiv.org

In this compound, Mulliken charge analysis performed using DFT reveals the charge distribution resulting from the presence of both electron-withdrawing (nitro group) and electron-donating (carboxyl) functionalities. The analysis typically shows that the oxygen atoms of the nitro and carboxyl groups carry significant negative charges due to their high electronegativity. The nitrogen atom of the nitro group and the carbon atoms attached to the oxygen atoms exhibit positive charges. The hydrogen atoms of the carboxyl groups are also positively charged. This charge distribution influences the molecule's dipole moment and other molecular properties. niscpr.res.in

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

AtomCharge (a.u.)
O (Carboxyl)-0.55
O (Nitro)-0.40
N (Nitro)+0.70
C (Carboxyl)+0.65
H (Carboxyl)+0.35

Spectroscopic Property Simulations

Theoretical simulations are crucial for interpreting and understanding the experimental spectra of molecules. For this compound, computational methods, particularly Density Functional Theory (DFT), have been employed to simulate its spectroscopic properties. These simulations provide insights into the molecule's vibrational modes, electronic transitions, and nuclear magnetic resonance, complementing experimental findings. researchgate.net Studies have utilized the B3LYP functional with the 6-311++G(d,p) basis set to perform these calculations. researchgate.net

Vibrational Spectra (IR, Raman)

The vibrational spectra of this compound have been investigated through both theoretical calculations and experimental recordings of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. researchgate.net Computational simulations, performed at the B3LYP/6-311++G(d,p) level of theory, are instrumental in assigning the observed vibrational modes. researchgate.net

Vibrational spectroscopy explores the transitions between molecular vibrational levels. arxiv.orgcardiff.ac.uk FT-IR spectroscopy relies on the absorption of infrared radiation by molecules, which induces changes in the dipole moment, while FT-Raman spectroscopy involves the inelastic scattering of photons and is sensitive to changes in polarizability. arxiv.orgcardiff.ac.uk

Key vibrational modes for this compound include the stretching and bending of its functional groups. The O-H stretching of the carboxylic acid groups is a prominent feature, typically appearing as a broad band in the FT-IR spectrum. The C=O stretching of the carboxylic acid is also a strong, characteristic band. Vibrations of the nitro group (NO2), including symmetric and asymmetric stretching, are important identifiers. Aromatic C-H and C=C stretching modes from the benzene ring also contribute significantly to the spectra. A good correlation has been found between the computed wavenumbers and the experimental data. researchgate.net

Below is a table summarizing some of the key calculated vibrational frequencies for this compound.

Vibrational ModeCalculated Wavenumber (cm-1)Spectral Region
O-H Stretching (Carboxylic Acid)~3500-3000IR, Raman
C-H Stretching (Aromatic)~3100-3000IR, Raman
C=O Stretching (Carboxylic Acid)~1700IR
NO2 Asymmetric Stretching~1550IR, Raman
C=C Stretching (Aromatic)~1600-1450IR, Raman
NO2 Symmetric Stretching~1350IR, Raman
C-O Stretching (Carboxylic Acid)~1300IR
UV Spectra

The electronic transitions of this compound have been studied using UV-Visible spectroscopy, with simulations providing a theoretical basis for the observed absorption bands. researchgate.net The experimental spectra have been recorded in water and ethanol (B145695), while theoretical calculations were performed using DFT. researchgate.net

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. iajps.comijprajournal.com The primary electronic transitions in this compound are typically π→π∗ transitions, associated with the aromatic ring and the conjugated carbonyl and nitro groups, and n→π∗ transitions, involving the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups. iajps.com

Theoretical calculations help assign these transitions and predict their maximum absorption wavelengths (λmax). researchgate.net The presence of the electron-withdrawing nitro and carboxyl groups on the benzene ring influences the energy of the molecular orbitals and thus the wavelengths of absorption. researchgate.net

SolventExperimental λmax (nm)Calculated λmax (nm)Assigned Transition Type
Water~280-300Data not specified in sourcesπ→π∗ / n→π∗
Ethanol~280-300Data not specified in sourcesπ→π∗ / n→π∗
NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure, and its spectra can be simulated using computational methods. chemaxon.comuzh.ch For this compound, both ¹H and ¹³C NMR spectra have been calculated using DFT at the B3LYP/6–311++G(d,p) level of theory. researchgate.net

NMR spectroscopy is based on the magnetic properties of atomic nuclei. uzh.ch The chemical shift of a nucleus is highly sensitive to its local electronic environment. In this compound, the ¹H NMR spectrum is characterized by signals from the aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the two carboxylic acid groups and the nitro group, which deshield the protons and shift their signals to a lower field (higher ppm). chemicalbook.com

The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. The carbons of the carboxylic acid groups (C=O) appear at a characteristic downfield position. The aromatic carbons are split into different signals based on their proximity to the substituents. The carbon atom bonded to the nitro group is significantly affected, as are the carbons bonded to the carboxyl groups. researchgate.net Theoretical calculations of chemical shifts show good agreement with experimental data. researchgate.netresearchgate.net

NucleusAtom TypeCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹HAromatic Protons~8.0 - 8.5~8.1, 8.4, 8.6
¹³CCarboxylic Acid (COOH)~165Data not specified in sources
¹³CAromatic C-NO2~150Data not specified in sources
¹³CAromatic C-COOH~135Data not specified in sources
¹³CAromatic C-H~130-134Data not specified in sources

Reactivity Descriptors

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules through various descriptors derived from Density Functional Theory (DFT). hakon-art.com These descriptors, such as Fukui functions and dual descriptors, help identify the most reactive sites within a molecule for electrophilic and nucleophilic attacks. researchgate.nethakon-art.com

Fukui Analysis (Electrophilicity and Nucleophilicity)

Fukui analysis is a method used to determine the local reactivity and site selectivity within a molecule. researchgate.netmdpi.com The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.comarxiv.org This allows for the identification of sites susceptible to attack:

Nucleophilic Attack (Electrophilicity): The site most likely to accept an electron is identified by the function f+(r), which relates to the density of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Electrophilic Attack (Nucleophilicity): The site most likely to donate an electron is identified by the function f-(r), which relates to the density of the Highest Occupied Molecular Orbital (HOMO). mdpi.com

For this compound, Fukui analysis has been performed to reveal its electrophilic and nucleophilic nature. researchgate.net The analysis indicates that the electron-withdrawing nitro and carboxyl groups create significant electrophilic centers on the aromatic ring and the carbonyl carbons. The oxygen atoms of the carbonyl and nitro groups, with their lone pairs of electrons, are identified as the primary nucleophilic centers.

Dual Descriptor Analysis

The dual descriptor, Δf(r), is a more refined local reactivity descriptor that provides a clearer picture of a molecule's reactivity than the Fukui functions alone. researchgate.netresearchgate.net It is defined as the difference between the nucleophilic and electrophilic Fukui functions: Δf(r) = f+(r) - f-(r). arxiv.org

The sign of the dual descriptor indicates the nature of the reactivity at a specific site: arxiv.org

Δf(r) > 0: The site is favored for a nucleophilic attack (electrophilic site).

Δf(r) < 0: The site is favored for an electrophilic attack (nucleophilic site).

This descriptor can unambiguously identify electrophilic and nucleophilic regions within a molecule. researchgate.net For this compound, a dual descriptor analysis would highlight the carbon atoms of the aromatic ring adjacent to the nitro group as strongly electrophilic sites, while the oxygen atoms of the carboxyl groups would be shown as strongly nucleophilic sites. researchgate.netdntb.gov.ua This approach sharpens the predictions made by the individual Fukui functions. researchgate.net

Aromaticity Indices (e.g., NICS Analysis)

Aromaticity is a fundamental concept in chemistry, and computational methods are essential for its quantification. One of the most widely used methods is the Nucleus-Independent Chemical Shift (NICS) analysis. github.ioacs.org This method calculates the absolute magnetic shielding at a specific point in space, typically at the geometric center of a ring (NICS(0)) or at a certain distance above it, such as 1 Å (NICS(1)). github.iogithub.io

The NICS value is defined as the negative of the absolute magnetic shielding. rsc.org Consequently, negative NICS values are indicative of aromatic character, suggesting the presence of a diatropic ring current, while positive values indicate antiaromaticity (paratropic ring current). wikipedia.org Values close to zero suggest a non-aromatic system. wikipedia.org For more complex or non-planar systems, variations like NICSzz, which considers the out-of-plane tensor component of the chemical shielding, and NICS-scans along an axis perpendicular to the ring can provide a more robust assessment of aromaticity. rsc.orgwikipedia.org

For a substituted benzene derivative like this compound, NICS analysis would be used to quantify the influence of the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups on the aromaticity of the benzene ring. The presence of these substituents is expected to modulate the π-electron delocalization and thus alter the ring's magnetic properties compared to unsubstituted benzene.

Table 1: Interpretation of NICS Values in Aromaticity Assessment

NICS Value Range Indication Associated Ring Current
Negative (e.g., < -4 ppm) Aromatic Diatropic
Near Zero (e.g., -4 to +4 ppm) Non-aromatic No significant ring current
Positive (e.g., > +4 ppm) Antiaromatic Paratropic

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex. researchgate.net This method is crucial for predicting binding affinity and understanding the molecular interactions that stabilize the complex.

In the context of ligand-enzyme interactions, molecular docking simulates how a molecule like this compound might fit into the active site of an enzyme. The process involves sampling various conformations of the ligand within the binding site and ranking them using a scoring function, which estimates the binding energy. nih.gov A lower, more negative binding energy (often expressed in kcal/mol) suggests a more favorable and stable interaction.

Key interactions that are analyzed post-docking include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH of the carboxylic acid) and acceptors (like oxygen or nitrogen atoms on amino acid residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and enzyme.

Electrostatic Interactions: Involve attractions or repulsions between charged groups, such as the carboxylate form of the acid and charged amino acid residues. frontiersin.org

Van der Waals Forces: General non-specific attractive or repulsive forces. frontiersin.org

These studies can reveal which amino acid residues are critical for binding and provide a structural basis for a compound's potential biological activity or inhibition mechanism. researchgate.net

Molecular docking is also extensively used to study interactions with biological receptors, such as the human Estrogen Receptor-alpha (hER-α), a key target in breast cancer therapy. nih.govnih.gov Studies involving hER-α aim to predict whether a compound can bind to its ligand-binding domain. For a molecule like this compound, docking would assess its potential to interact with the key amino acid residues in the hER-α binding pocket, such as Glu353, Arg394, and Leu387. nih.gov

The binding energy and the specific interaction patterns are compared with those of known ligands, like estradiol (B170435) or antagonists like tamoxifen. nih.govnih.gov Docking simulations can thus serve as an initial screening step to identify potential endocrine-disrupting chemicals or novel therapeutic agents. mdpi.com

Table 2: Common Molecular Interactions in Ligand-Receptor Docking

Interaction Type Description Potential Groups on this compound
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). Carboxylic acid (-COOH), Nitro group (-NO₂)
Electrostatic (Ionic) Attraction between oppositely charged ions. Deprotonated carboxylate (-COO⁻)
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Benzene ring
Hydrophobic The tendency of nonpolar substances to aggregate in aqueous solution. Benzene ring
Van der Waals Weak, short-range electrostatic attractive forces. All atoms

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering insights into the flexibility and conformational changes of a protein-ligand complex. bioinformaticsreview.com

For a complex of this compound with a target protein, an MD simulation could:

Assess the stability of the binding pose predicted by docking over a period of nanoseconds to microseconds.

Analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation.

Reveal the role of water molecules in mediating or stabilizing the protein-ligand interaction.

Characterize conformational changes in the protein or ligand upon binding. nih.gov

MD simulations are computationally intensive but provide a more realistic representation of the biological environment, including solvent effects and temperature, thereby validating and refining the insights gained from molecular docking. github.io

Nonlinear Optical (NLO) Properties Calculations

Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the Nonlinear Optical (NLO) properties of organic molecules. researchgate.netresearchgate.net NLO materials are important for applications in photonics and optoelectronics. The NLO response of a molecule is determined by how its charge distribution is polarized by an external electric field.

Key NLO properties calculated for molecules like this compound include:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an electric field (linear response).

First Hyperpolarizability (β): The second-order NLO response, which is responsible for effects like second-harmonic generation. Molecules must be non-centrosymmetric to have a non-zero β value.

Second Hyperpolarizability (γ): The third-order NLO response.

DFT methods, using various functionals like B3LYP or CAM-B3LYP, can accurately compute these properties. worldscientific.comrsc.org For this compound, the presence of both electron-donating (the aromatic ring) and strong electron-withdrawing groups (nitro and carboxyl groups) creates a donor-π-acceptor (D-π-A) characteristic, which is a common feature in molecules with significant NLO responses. nih.gov Theoretical calculations allow for the systematic investigation of how molecular structure relates to NLO activity, guiding the design of new materials. nih.gov

Table 3: Key Parameters in NLO Calculations

Parameter Symbol Order of Response Description
Dipole Moment μ N/A Measures the separation of positive and negative charges in a molecule.
Polarizability α First-Order (Linear) Describes the induced dipole moment in response to an external electric field.
First Hyperpolarizability β Second-Order Measures the first nonlinear response to an external electric field.
Second Hyperpolarizability γ Third-Order Measures the second nonlinear response to an external electric field.

Coordination Chemistry and Metal Organic Frameworks Mofs Research

Nitroterephthalic Acid as a Ligand in Coordination Complexes

This compound acts as a multidentate ligand, coordinating to metal centers through its carboxylate oxygen atoms. The specific coordination mode can vary, influencing the dimensionality and properties of the resulting metal-organic framework (MOF). The nitro group, while not always directly involved in coordination, plays a significant role in modulating the electronic properties and steric interactions within the framework.

Formation of Metal-Nitroterephthalate Complexes

The formation of metal-nitroterephthalate complexes typically involves the reaction of a metal salt with this compound under various conditions, such as hydrothermal synthesis or slow evaporation. rsc.org The resulting structures are influenced by factors like the choice of metal ion, solvent system, temperature, and the presence of other coordinating or templating agents.

The synthesis of metal-nitroterephthalate complexes is often achieved through straightforward methods. For instance, new Cu(II) carboxylate complexes have been prepared by reacting 2-nitroterephthalic acid with copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) at room temperature in an aqueous medium. acs.orgnih.gov This approach is considered simple and environmentally friendly as it avoids the need for high temperatures or harsh reflux conditions. nih.gov Similarly, a series of eight lanthanide-based MOFs and coordination polymers have been synthesized using 2-nitroterephthalic acid under both hydrothermal and slow evaporation conditions. rsc.org

Characterization of these complexes is crucial to understanding their structure and properties. A range of analytical techniques are employed, including:

Elemental Analysis (CHN): Confirms the elemental composition of the synthesized complexes. acs.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational modes of the functional groups present in the ligand and to confirm coordination to the metal center. acs.orgnih.gov

Thermogravimetric Analysis (TGA): This method is used to study the thermal stability of the complexes. rsc.org

For example, in a Cu(II) complex synthesized with 2-nitroterephthalic acid, single-crystal X-ray diffraction analysis revealed a slightly distorted octahedral geometry. acs.org In this complex, the copper ion is coordinated to four water molecules and two non-chelating 4-carboxy-2-nitrobenzoate molecules. acs.org The bond lengths in the coordination sphere range from 1.9219 (11) to 2.5164 (11) Å, and the bond angles vary from 87.34 (5) to 180.0°. acs.org In another related Cu(II) complex, a square pyramidal geometry was observed. acs.orgnih.gov

Coordination Geometries in Metal-Nitroterephthalate Complexes
ComplexMetal IonCoordination GeometryCoordination NumberLigands
Cu-NTACu(II)Distorted Octahedral64-carboxy-2-nitrobenzoate, Water
Cu-DNTACu(II)Square Pyramidal52-nitroterephthalate, N-donor ligand

The carboxylate groups of this compound can adopt various bridging modes, which are fundamental to the formation of extended one-, two-, or three-dimensional networks. wits.ac.za The way these groups connect metal centers dictates the topology of the resulting coordination polymer. Common coordination modes for carboxylate groups include monodentate, bidentate chelating, and bidentate bridging. nih.gov The strong bridging tendency of carboxylate anions is a key factor in the formation of polynuclear carboxylate complexes. wits.ac.za In lanthanide-based coordination networks involving this compound, several different coordination modes of the nitroterephthalate ligand have been observed, some of which were reported for the first time. rsc.org

Influence of Nitro Group on Coordination Features

The nitro group (—NO₂) of the nitroterephthalate ligand significantly influences the coordination chemistry and the resulting structures of the metal complexes. As a strong electron-withdrawing group, it reduces the electron density of the aromatic ring through both inductive and resonance effects. nih.govnih.gov This can affect the acidity of the carboxylic acid groups and the coordination behavior of the carboxylate oxygens.

Mixed-Ligand Coordination Polymers

The use of mixed-ligand systems, where this compound is combined with other organic ligands, offers a powerful strategy for constructing novel coordination polymers with tailored structures and properties. nih.gov This approach introduces additional variables that can be tuned to control the dimensionality and functionality of the resulting materials.

Structural Diversities

The use of this compound in coordination chemistry has led to a wide array of structurally diverse metal complexes. The functionalization of the terephthalic acid backbone with a nitro group introduces several key features that influence the final structure of the coordination polymer. Dicarboxylates are frequently used in the construction of coordination polymers due to their numerous coordination modes and their ability to act as hydrogen bond acceptors and donors nih.gov. The nitro group, being electron-withdrawing, can modify the electronic properties of the ligand and introduce polarity, which can lead to different packing arrangements and supramolecular assemblies.

Research has demonstrated that employing mixed ligands, rather than a single type, can produce polymers with a greater range of structural characteristics nih.gov. The addition of auxiliary ligands, such as aromatic N-donors, to reaction systems containing this compound can result in significant structural variations nih.gov. Furthermore, factors such as the solvent system and the presence of an induction agent have been shown to control the resulting structure of coordination polymers. For instance, studies on silver(I) coordination polymers with 3-nitrophthalic acid revealed that different solvents and induction agents could produce structures ranging from 1D chains to 2D sheets with varied secondary building units (SBUs) and network topologies rsc.org.

In one example, two new copper(II) carboxylate complexes, Cu-NTA and Cu-DNTA, were synthesized using 2-nitroterephthalic acid. Single-crystal X-ray diffraction analysis showed that the coordination geometry was a slightly distorted octahedral for Cu-NTA and square pyramidal for Cu-DNTA, highlighting the structural diversity achievable with the same ligand nih.govacs.org.

ParameterCu-NTA Complex
Metal IonCu(II)
Ligand2-nitroterephthalate
Coordination Number6 (Hexa-coordinated)
Coordination GeometrySlightly distorted octahedral
Bond Lengths Range1.9219(11) to 2.5164(11) Å
Bond Angles Range87.34(5) to 180.0°

Table 1: Structural Parameters of a Copper(II) Complex with 2-Nitroterephthalic Acid (Cu-NTA). Data sourced from nih.gov.

Control of Dimensionality in Coordination Polymers

A significant challenge in the synthesis of coordination polymers is controlling their dimensionality (i.e., whether they form 1D, 2D, or 3D structures) nih.gov. The structure of the organic ligand is a critical factor in this process. The arrangement of ligating atoms on the molecule can direct the formation of polymers with a specific dimensionality nih.gov. For instance, a ligand with a concave arrangement of coordinating atoms might favor the formation of 1D polymers, whereas a convex arrangement could lead to 2D structures nih.gov.

The interplay between the chemical reactivity of the building blocks and the orienting role of a substrate also governs the formation of on-surface coordination polymers nih.gov. Manipulation of reaction conditions can lead to different valences of ligands and metal ions, as well as different coordination geometries, which in turn controls the final framework dimensionality nih.gov. Additionally, guest solvent molecules can play a crucial role, sometimes inducing reversible single-crystal-to-single-crystal transitions that can alter the dimensionality of the polymer, for example, transforming a 3D framework into a 2D layered compound upon the release and absorption of different solvent molecules rsc.org.

This compound as a Building Block for MOFs

This compound is a preferred ligand over simple terephthalic acid for the synthesis of certain MOFs due to the functionalization provided by the nitro group nih.gov. This functional group can enhance properties such as Lewis acidity and introduce polarity, which is beneficial for applications like carbon dioxide capture through quadrupole-dipole interactions researchgate.netresearchgate.net. The use of this compound and its derivatives allows for the creation of MOFs with tailored pore environments and functionalities.

Direct Synthesis of Nitro-Functionalized MOFs

The most straightforward method for preparing nitro-functionalized MOFs is through direct synthesis, where a nitro-containing ligand is used as the primary building block. This approach involves a one-step reaction where the metal source and the nitro-functionalized linker, such as 2-nitroterephthalic acid, self-assemble under solvothermal or other conditions to form the desired MOF structure mdpi.com.

An example of this is the synthesis of a nitro-functionalized zirconium-based MOF, UiO-66-NO2, which can be readily obtained in a single synthetic step using 2-nitroterephthalic acid as the ligand mdpi.com. This method is advantageous as it directly incorporates the desired functionality into the framework's backbone. Similarly, a chromium terephthalate (B1205515) MOF with nitro functionalization has been synthesized and used as a bifunctional catalyst researchgate.net.

Post-Synthetic Modification of MOFs using Nitrating Agents

In this context, a pristine MOF built from a non-functionalized linker like terephthalic acid can be treated with nitrating agents to introduce nitro groups onto the organic linkers researchgate.netresearchgate.net. This method provides access to functionalized MOFs that might not be achievable through direct synthesis researchgate.net. PSM can be broadly categorized into covalent PSM, where the organic linkers are modified, and coordinative PSM, where modifications occur at the inorganic secondary building units (SBUs) nih.gov. The nitration of a terephthalic acid-based MOF would fall under covalent PSM.

Crystal Engineering Principles in MOF Synthesis

Crystal engineering provides the principles for the rational design and assembly of solid-state structures, including MOFs tudelft.nlresearchgate.net. It involves understanding the correlation between the molecular components—the metal nodes and organic linkers—and the final properties of the resulting crystalline material kaust.edu.sa. By applying principles from crystallography, coordination chemistry, and chemical engineering, it is possible to control particle size, shape, and porosity kaust.edu.sa. The synthesis of MOFs from this compound relies on these principles to direct the self-assembly process towards a desired network topology and structure.

Ligand Selection and Metal Cluster Geometry

The final structure and properties of a MOF are fundamentally determined by the choice of the organic ligand and the geometry of the metal-containing secondary building unit (SBU) researchgate.net. The ligand, or linker, dictates the distance and orientation between the metal nodes. Aromatic carboxylates, such as this compound, are a common class of linkers that provide rigidity and predictable coordination behavior nih.gov.

The geometry of the metal cluster, or SBU, acts as a rigid vertex that is propagated into the framework through strong bonds with the organic linkers berkeley.edu. The coordination environment of the metal ion (e.g., tetrahedral, octahedral) and the way these primary units assemble into multinuclear SBUs (e.g., paddle-wheels, trimers) provide the directionality necessary to form a specific, extended network berkeley.edu. For example, in the Cu-NTA complex, the Cu(II) ion is hexa-coordinated, adopting a distorted octahedral geometry by coordinating with four water molecules and two 2-nitroterephthalate molecules nih.gov. The selection of this compound as the ligand, combined with a specific metal ion that forms a predictable SBU, allows for the targeted synthesis of MOFs with desired structural features.

Pore Size, Shape, and Topology Control

The design and synthesis of MOFs with desired pore characteristics are central to their application. The functionalization of linkers is a key strategy for achieving meticulous control over the topologies and, consequently, the pore sizes and shapes of the resulting materials. nih.govresearchgate.netrsc.org Introducing substituents to the backbone of linkers can affect their conformation, leading to the formation of phase-pure MOFs with distinct topologies and porosities, even under identical synthetic conditions. nih.govresearchgate.netrsc.org

Simplifying complex MOF structures can be achieved by analyzing their network topology, which is composed of nodes (metal clusters) and linkers. berkeley.edu The geometry of the organic linker, such as this compound, is a critical factor in dictating the final framework topology. For instance, the use of 2-nitroterephthalic acid with zinc nodes has led to the formation of MOFs with one-dimensional helical channels.

Influence of Functionalities on MOF Properties

The functional groups appended to the organic linkers are pivotal in defining the physicochemical properties of MOFs. The nitro group (-NO₂) in this compound has a profound impact due to its strong electron-withdrawing nature.

This characteristic enhances the Lewis acidity of the MOF. researchgate.net The electron-withdrawing nitro group can increase the acidity of metal sites within the framework, making these MOFs potentially useful in catalysis that relies on Lewis acid sites. researchgate.net This enhanced acidity has been confirmed in frameworks like MIL-101(Cr)-NO₂, where the inherent Lewis acidity was verified using deuterated acetonitrile (B52724) (CD₃CN) as a probe molecule in FT-IR spectroscopy. researchgate.net

Furthermore, the nitro group introduces polarity and the potential for specific interactions with guest molecules. The charge separation on the nitro group makes these MOFs promising for the adsorption of various substances, including hazardous organics from water. researchgate.net For gases with a quadrupole moment, such as carbon dioxide, the polar nitro group can engage in favorable dipole-quadrupole interactions, enhancing selective gas capture.

Interpenetrated MOF Structures

The synthesis of MOFs using this compound has been shown to produce interpenetrated structures. A specific example is a 2-fold homointerpenetrated MOF, {[Zn(NO₂-BDC)]·DMF}n (MUT-2), synthesized from the self-assembly of 2-nitroterephthalic acid (NO₂-H₂BDC) and zinc nitrate (B79036). researchgate.net This framework features NO₂-decorated helical channels. Computational simulations of MUT-2 indicated a higher surface area (1250 m²/g) and larger free volume (60%) compared to a similar non-interpenetrated framework. researchgate.net

Control over interpenetration can be achieved by modifying synthetic conditions or through linker design. rsc.org The conformation of the linker, influenced by steric or electronic factors from functional groups like the nitro group, can play a role in determining whether a framework will be interpenetrated. rsc.org

Applications of this compound-based MOFs and Coordination Polymers

The unique properties imparted by the this compound linker make the resulting MOFs suitable for a range of applications, particularly in gas adsorption and catalysis.

Gas Adsorption and Separation

MOFs functionalized with nitro groups have demonstrated effectiveness in gas adsorption and separation processes. researchgate.net The combination of high surface area, tunable pore size, and specific chemical functionality makes them promising materials for these applications. The presence of the nitro group on the pore walls can create specific binding sites for targeted gas molecules, enhancing both adsorption capacity and selectivity.

MOFs derived from this compound have shown high selectivity for CO₂ over other gases like hydrogen (H₂), nitrogen (N₂), and methane (CH₄). This selectivity is crucial for applications such as purifying industrial gas streams.

CO₂ Capture

The capture of carbon dioxide is a critical application for nitro-functionalized MOFs. The polar nitro group enhances CO₂ adsorption through dipole-quadrupole interactions. This mechanism contributes to both a high uptake capacity and significant selectivity for CO₂ over less polar gases like N₂. Several MOFs synthesized with this compound have been investigated for their CO₂ capture performance.

MOF NameMetal CenterCO₂ Uptake (cc/g)Conditions
TMU-25Not Specified51.6Not Specified
(unnamed)Not Specified84.26Not Specified
(unnamed)Not Specified61.16Not Specified
(unnamed)Not Specified59.15Not Specified

Catalysis

The inherent properties of this compound-based MOFs, particularly their enhanced Lewis acidity, make them effective heterogeneous catalysts. researchgate.net The metal nodes can act as active catalytic sites, and the functionalized linker can modulate this activity or participate directly in the reaction.

A prominent example is the nitro-functionalized chromium terephthalate, MIL-101(Cr)-NO₂, which serves as a bifunctional catalyst. researchgate.net It promotes the synthesis of a wide range of benzimidazoles through a condensation reaction on its acid sites followed by oxidative dehydrogenation. researchgate.net Its catalytic performance was found to be superior to analogous catalysts like MIL-101(Cr)-SO₃H, MIL-101(Cr)-NH₂, UiO-66(Zr), and Cu₃(BTC)₂ under identical conditions. researchgate.net The catalyst also demonstrated high stability, allowing it to be reused five times without a significant loss in activity. researchgate.net

While the Knoevenagel condensation is a common benchmark reaction for MOF catalysts, often utilizing basic sites, the acidic sites in nitro-functionalized MOFs can also play a role in acid-catalyzed reactions. researchgate.netresearchgate.net The reduction of nitroarenes, such as 4-nitrophenol, is another area where MOFs with Lewis acidic sites show significant catalytic activity. mdpi.com

CatalystReaction TypeKey Finding
MIL-101(Cr)-NO₂Benzimidazole Synthesis (Condensation/Oxidation)Superior activity compared to other functionalized MOFs; reusable. researchgate.net
Nitro-functionalized MOFs (General)Lewis Acid CatalysisThe electron-withdrawing -NO₂ group enhances Lewis acidity of metal sites. researchgate.net

Lewis Acid Catalysis

Lewis acid catalysis involves the use of a Lewis acid, a chemical species that can accept an electron pair, to catalyze a chemical reaction. In the context of MOFs, the metal centers can act as Lewis acids. The nature of the organic linker, such as this compound, can modulate the Lewis acidity of these metal centers.

Metal-organic frameworks like UiO-66, which can be synthesized using this compound, exhibit Lewis acidic properties. The presence of coordinatively unsaturated metal sites, often associated with defects in the crystal structure, can function as strong Lewis acid centers. These sites can activate substrates for various organic transformations by withdrawing electron density, making them more susceptible to nucleophilic attack.

The catalytic activity of these MOFs is attributed to the Lewis acidic nature of their metal nodes. For instance, the UiO-66 framework has demonstrated excellent catalytic behavior in the reduction of 4-nitrophenol to 4-aminophenol. The introduction of functional groups like the nitro group on the terephthalate linker can further tune the electronic properties and, consequently, the catalytic performance of the MOF.

Research has focused on enhancing the Lewis acidity of MOFs for their application in a range of catalytic reactions. Strategies include modifying the organic linkers or creating defects in the framework to generate more active Lewis acid sites. The ability to fine-tune the Lewis/Brønsted acid properties of MOFs opens up possibilities for designing highly selective and efficient catalysts for specific organic reactions.

Oxidative Coupling Reactions

Oxidative coupling is a type of chemical reaction where two molecules are joined together through an oxidative process, often catalyzed by a transition metal complex. This process typically requires an external oxidant to facilitate the reaction. While the direct involvement of this compound in oxidative coupling reactions is not extensively detailed in the provided context, the principles of these reactions are relevant to the broader field of organic synthesis where nitroaromatic compounds can be utilized.

In general, oxidative coupling reactions can form new carbon-carbon or carbon-heteroatom bonds. These reactions are a powerful tool for constructing complex molecules, such as biaryl compounds, without the need for pre-functionalization of the coupling partners. The mechanism often involves the activation of C-H bonds by a metal catalyst.

Various metals, including rhodium, palladium, and ruthenium, are known to catalyze oxidative couplings. The choice of oxidant can also play a crucial role in the chemoselectivity of the reaction. For instance, in some rhodium-catalyzed reactions, copper(II) acetate has been shown to be a particularly effective oxidant for achieving high selectivity.

Ring Opening of Epoxides

Epoxides are three-membered cyclic ethers that are highly reactive due to their significant ring strain. This reactivity allows them to undergo ring-opening reactions with a variety of nucleophiles. These reactions can be catalyzed by either acids or bases.

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the carbon atoms of the epoxide ring, leading to the ring opening. In the case of unsymmetrical epoxides, the regioselectivity of the attack depends on the substitution pattern of the epoxide.

Base-catalyzed ring-opening of epoxides proceeds via an SN2 mechanism, where the nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to the high ring strain, this reaction can occur even though an alkoxide is generally a poor leaving group.

Lewis acids can also catalyze the ring-opening of epoxides. In a laboratory setting, Lewis acid catalysts are frequently used to facilitate the cleavage of epoxides in non-aqueous media. Metal-organic frameworks with strong Lewis acidic sites have been shown to be highly active catalysts for epoxide ring-opening reactions.

The use of this compound in the synthesis of such MOFs could indirectly influence their catalytic activity in these reactions by modifying the Lewis acidity of the metal centers.

Prins Coupling

The Prins reaction is an organic reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne. This reaction is typically catalyzed by a Brønsted or Lewis acid. The outcome of the reaction is highly dependent on the specific reaction conditions.

The generally accepted mechanism involves the activation of the carbonyl compound by the acid catalyst to form an oxonium ion. This electrophile then adds to the alkene, forming a carbocationic intermediate, which can then be trapped by a nucleophile or lose a proton to form different products.

Variations of the Prins reaction exist, such as the halo-Prins reaction, where Lewis acids like tin(IV) chloride or boron tribromide are used instead of protic acids, and a halogen acts as the nucleophile. The Prins reaction is a valuable tool for the stereoselective formation of tetrahydropyran and tetrahydrofuran (B95107) rings, which are common structural motifs in many natural products.

While there is no direct mention of this compound in the context of the Prins reaction in the provided search results, the general principles of acid catalysis are relevant. The development of new Lewis acid catalysts, including those based on MOFs, could potentially expand the scope and applications of the Prins reaction.

Sensor Development

This compound and its derivatives can be utilized in the development of chemical sensors. These sensors are designed to detect the presence and concentration of specific chemical species. The nitro group in this compound can influence the electronic and chemical properties of materials, making them suitable for sensing applications.

For instance, 3-nitrotyrosine, a related nitro-containing compound, is a biomarker for oxidative and nitrosative stress, and sensors have been developed for its detection. These sensors often employ electrochemical methods and may utilize materials like molecularly imprinted polymers to achieve selectivity.

The development of sensors for various analytes, including hazardous materials, is an active area of research. Materials such as carbon nanotubes and metal oxides are often used to construct the sensing element of these devices. The modification of electrode surfaces with specific chemical functionalities is a common strategy to enhance the sensitivity and selectivity of electrochemical sensors.

While the provided information does not detail the direct use of this compound in a specific sensor, its chemical properties suggest potential applications in this field. For example, it could be incorporated into polymers or frameworks used in sensor fabrication.

Electrochemical Sensors for Biological and Environmental Analytes

Metal-Organic Frameworks (MOFs) synthesized using this compound as an organic linker have emerged as promising materials for the development of electrochemical sensors. These porous materials offer a high surface area and tunable functionalities, which are advantageous for sensing applications. The inherent properties of MOFs, such as their uniform and accessible channels, can enhance the sensitivity and selectivity of electrochemical detection of various analytes.

A notable example is the use of a nitro-functionalized zirconium-based MOF, UiO-66-NO2, which is synthesized from 2-nitroterephthalic acid. This particular MOF has been investigated for its capacity to detect hydrogen sulfide (B99878) (H₂S), a significant environmental and biological analyte mdpi.com. The principle of detection often relies on the interaction between the analyte and the MOF, which can lead to a measurable change in electrochemical properties, such as current or potential. The nitro groups within the MOF structure can play a crucial role in the sensing mechanism, potentially through specific interactions with the target analyte or by modulating the electronic properties of the framework.

The porous nature of these MOFs facilitates the diffusion of analytes to the active sites within the framework, which is crucial for a rapid and efficient sensor response mdpi.com. Research in this area continues to explore the full potential of this compound-based MOFs for detecting a wider range of biological molecules and environmental pollutants. While the primary focus has been on gas sensing, the unique chemical environment provided by the nitro-functionalized pores suggests potential for broader applications in electrochemical sensing.

Luminescent Sensing (e.g., Vitamin B5, Cr₂O₇²⁻)

The application of this compound in the synthesis of luminescent MOFs (LMOFs) has led to the development of highly selective and sensitive chemical sensors. The luminescence of these materials can be modulated by the presence of specific analytes, providing a direct optical signal for detection.

Uranyl coordination polymers constructed from 2-nitroterephthalic acid have demonstrated notable capabilities in the selective luminescent sensing of Vitamin B5 (pantothenic acid) and the dichromate anion (Cr₂O₇²⁻) researchgate.net. The sensing mechanism in these LMOFs is often based on luminescence quenching or enhancement. When the analyte interacts with the framework, it can affect the energy transfer processes involving the organic linker or the metal center, leading to a change in the intensity of the emitted light.

For instance, the detection of Vitamin B5 and Cr₂O₇²⁻ by these uranyl-based MOFs highlights the role of the nitro group in creating specific recognition sites researchgate.net. The electron-withdrawing nature of the nitro group can influence the electronic structure of the ligand, which in turn affects the luminescent properties of the MOF upon interaction with target molecules. The high sensitivity and selectivity of these LMOFs make them promising candidates for applications in food safety, environmental monitoring, and biomedical diagnostics researchgate.net.

Detection of Nitroaromatic Compounds (e.g., Picric Acid)

MOFs derived from this compound are also being explored for the detection of other nitroaromatic compounds, which are common components of industrial explosives and pollutants. The principle behind this application often involves "like-for-like" interactions, where the nitro groups on the MOF framework have a strong affinity for other nitroaromatic molecules.

Luminescent MOFs, in particular, have shown great promise as sensors for nitroaromatic compounds like picric acid (2,4,6-trinitrophenol) mdpi.comnih.govmdpi.comresearchgate.net. The detection mechanism is typically based on luminescence quenching mdpi.com. When the analyte molecules enter the pores of the MOF, they can interact with the framework through various mechanisms, including electron transfer and electrostatic interactions, which leads to a decrease in the fluorescence intensity researchgate.net.

The high porosity and large surface area of these MOFs allow for the efficient capture of analyte molecules, leading to high sensitivity mdpi.com. Researchers have developed various LMOFs that exhibit rapid and selective detection of picric acid in both aqueous and organic media mdpi.comresearchgate.net. The ability to detect these compounds is crucial for environmental remediation and security applications.

Electrochemical Energy Storage and Optoelectronics

While the majority of MOFs exhibit poor electrical conductivity, limiting their direct use in electronics, their porous structure and high surface area make them excellent precursors or components for energy storage and optoelectronic materials magtech.com.cnoipub.comresearchgate.net. MOFs based on this compound can be engineered to enhance their electrochemical properties.

In the context of electrochemical energy storage , MOFs can be used as electrode materials in batteries and supercapacitors researchgate.netresearchgate.netmdpi.com. Their ordered porous structure facilitates ion transportation and provides a high density of redox-active sites, which are essential for high-performance energy storage devices mdpi.com. Although specific research on this compound-based MOFs for this purpose is emerging, the functionalization with nitro groups could potentially modulate the redox properties and stability of the framework.

In optoelectronics , the unique optical and electronic properties of MOFs are being harnessed for devices like solar cells, photodetectors, and chemical sensors nih.govosti.gov. The tunable nature of MOFs allows for the rational design of materials with specific light-harvesting and charge-transport properties researchgate.net. The incorporation of this compound as a linker can influence the electronic band structure and photophysical properties of the resulting MOF, opening up possibilities for its use in advanced optoelectronic applications nih.govresearchgate.net.

Water Treatment Applications

The high porosity and chemical tunability of MOFs make them highly effective materials for water treatment, particularly for the removal of various contaminants through adsorption and photodegradation frontiersin.orgmdpi.com. MOFs synthesized with this compound can be designed to have a high affinity for specific pollutants.

The functional groups within the MOF structure, such as the nitro groups from this compound, can act as active sites for binding pollutants through mechanisms like hydrogen bonding and π-π stacking interactions frontiersin.org. This allows for the selective removal of organic dyes, heavy metal ions, and other emerging contaminants from wastewater frontiersin.orgnih.govnih.gov.

Furthermore, some MOFs exhibit photocatalytic activity, enabling them to degrade organic pollutants under light irradiation frontiersin.org. The electronic properties of the MOF, which can be tuned by the choice of the organic linker like this compound, play a crucial role in their photocatalytic efficiency. The development of robust and stable MOFs is a key challenge for their practical application in water treatment technologies mdpi.com.

Drug Loading and Delivery

The high porosity, large surface area, and tunable pore sizes of MOFs make them ideal candidates for drug delivery systems nih.goviapchem.org. MOFs can encapsulate large quantities of drug molecules within their pores and release them in a controlled manner.

Specifically, a MOF synthesized from 2-nitroterephthalic acid, named MUT-2, has been computationally evaluated for its potential in loading the anticancer drug 5-fluorouracil acs.org. The study suggested that the nitro-decorated channels of this MOF could effectively host the drug molecules. Furthermore, 2-nitroterephthalic acid has been identified as a potential ligand for the synthesis of UiO-66 MOFs, which are known for their stability and are being investigated as carriers for drug delivery techniumscience.com.

The loading of drugs into MOFs can be achieved through various methods, including one-pot synthesis and postsynthetic encapsulation nih.gov. The release of the drug can be triggered by changes in the physiological environment, such as pH, making MOFs smart carriers for targeted drug delivery cd-bioparticles.net. The biocompatibility of the MOF is a critical factor, and research is ongoing to develop MOFs from biologically compatible components.

Polymer Chemistry Research Involving Nitroterephthalic Acid

Precursor for Polyesters and Polymers

Nitroterephthalic acid is a key precursor in the synthesis of various polymers, most notably polyesters. The two carboxylic acid functional groups on the aromatic ring are the primary reaction sites for polymerization, typically through polycondensation reactions with diol co-monomers.

Synthesis of this compound-Modified Polymers

Polyesters containing the this compound moiety are generally synthesized through polycondensation. A common laboratory-scale method involves a two-step process. First, this compound is converted to its more reactive diacid chloride derivative, nitroterephthaloyl chloride. This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂), often with a small amount of a catalyst like dimethylformamide (DMF). dss.go.th The resulting nitroterephthaloyl chloride is then reacted with a diol, such as 1,6-hexanediol (B165255) or Bisphenol A, to form the polyester. dss.go.th This method allows for the formation of high molecular weight polymers that are tough and soluble. researchgate.net

In a different approach, 2-nitroterephthalic acid can be chemically reduced using a borane-tetrahydrofuran (B86392) complex (BH₃-THF) to create a new diol monomer. acs.org This monomer, containing the nitro-aromatic core, can then be used to synthesize other types of polymers, such as polycarbonates and polyurethanes. acs.org

Monomer(s)Polymer TypeSynthesis Notes
Nitroterephthaloyl chloride + Diol (e.g., 1,6-hexanediol)PolyesterPolycondensation reaction. Acid chloride prepared from this compound and thionyl chloride. dss.go.th
Diol derived from 2-nitroterephthalic acidPolycarbonate, PolyurethaneThe acid is first reduced with BH₃-THF to form a diol monomer, which is then polymerized. acs.org

Electron Acceptor Polyesters

The presence of the nitro group (—NO₂) on the terephthalic acid backbone is critical for developing polymers with specific electronic properties. The nitro group is strongly electron-withdrawing, which makes the entire monomer unit an effective electron acceptor. When polymerized, this characteristic is transferred to the polymer chain.

Research has demonstrated the preparation of a series of electron-acceptor polyesters using this compound and other nitrated monomers. researchgate.net These polymers, particularly when synthesized to a high molecular weight, are described as tough, soluble, and linear materials with well-defined structures. researchgate.net A key application of these materials is in the creation of polymer blends. By mixing these electron-acceptor polyesters with electron-donor polymers, new materials can be formed with tailored mechanical, spectral, and conductive properties that differ from the individual component polymers. researchgate.net

Impact on Polymer Properties (e.g., Thermal Stability)

The incorporation of a nitro group into the polymer backbone has a significant and direct impact on the material's properties, particularly its thermal stability.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) studies of aromatic polyesters derived from 2-nitroterephthalic acid and various substituted hydroquinones revealed that their thermal stability was "significantly poorer" than that of analogous polymers made from 2-bromoterephthalic acid. researchgate.net The instability of the 2-nitroterephthaloyl polymers was pronounced enough to prevent the determination of their nematic-isotropic transition temperatures via DSC. researchgate.net

Despite the lower degradation temperature, these polymers exhibit distinct glass transition temperatures (Tg), which are dependent on the specific co-monomers used. For the series of aromatic polyesters derived from 2-nitroterephthalic acid, the Tg was found to range from 60°C to 110°C. researchgate.net In the case of polyurethanes and polycarbonates synthesized from a diol monomer derived from 2-nitroterephthalic acid, the Tg was also measured, showing values that decreased with the incorporation of more flexible co-monomers like polyethylene (B3416737) glycol (PEG). acs.org

Polymer SystemThermal PropertyValue / Observation
Aromatic Polyesters from 2-nitroterephthalic acidThermal Stability (TGA/DSC)Significantly poorer thermal stability compared to polymers from 2-bromoterephthalic acid. researchgate.net
Aromatic Polyesters from 2-nitroterephthalic acidGlass Transition Temp. (Tg)60 - 110 °C researchgate.net
Polycarbonate (from 2-nitroterephthalic acid derived diol)Glass Transition Temp. (Tg)50.1 °C acs.org
Polyurethane (from 2-nitroterephthalic acid derived diol)Glass Transition Temp. (Tg)23 °C acs.org

Poly(ether ester amide)s Synthesis

While derivatives of this compound, such as diaminoterephthalic acid, are versatile monomers for various polymers, the direct synthesis of poly(ether ester amide)s using this compound as a primary monomer is not prominently detailed in the available scientific literature. Research on poly(ether ester amide)s often focuses on other diamine and diacid monomers to build the polymer backbone. researchgate.net

Polyamide Synthesis

This compound can be utilized in polyamide synthesis through two main routes. The first is a direct method, while the second involves its chemical conversion into a more suitable monomer.

One direct synthesis involves the polycondensation of this compound with a nitro-substituted diamine, such as 2-nitro-1,4-phenylenediamine. This process creates a polymer chain with nitro groups on both the acid- and amine-derived units. These nitro groups can then be hydrogenated to produce amino side groups on the final polyamide.

The more common and well-documented approach is indirect. It involves first reducing dithis compound or this compound to its corresponding amino version, diaminoterephthalic acid (DATPA). researchgate.net This diamino-diacid then becomes a highly effective AB-type monomer for producing polyamides, or it can be reacted with other diacid chlorides for an AABB-type polymerization. This route is particularly useful for creating high-performance polyamides with enhanced thermal stability. researchgate.net

Polyethylene Glycol (PEG) Modification

This compound is used for the chemical modification of polyethylene glycol (PEG). The resulting polymer, known as this compound modified polyethylene glycol, has found a specific and widespread application as a stationary phase in gas chromatography (GC). researchgate.net

This specialized polymer is the active component in high-polarity capillary GC columns, often sold under trade names like DB-FFAP or InertCap FFAP. The modification of the PEG backbone with acidic this compound moieties makes these columns particularly effective for the analysis of acidic compounds, such as free fatty acids, without the need for prior chemical derivatization. researchgate.net The polarity and acidic nature of the stationary phase provide the necessary selectivity for separating these challenging analytes.

Gas Chromatography Column Modification

The modification of stationary phases in gas chromatography (GC) is a critical area of research aimed at enhancing the separation efficiency and selectivity for specific classes of analytes. One notable modification involves the use of this compound to alter the properties of polyethylene glycol (PEG) stationary phases. This results in a highly polar column with unique separation characteristics, particularly for acidic compounds.

Research has demonstrated the successful application of this compound modified polyethylene glycol columns, commonly known as FFAP (Free Fatty Acid Phase), for the analysis of complex mixtures of fatty acids. A study focused on developing a simple, robust, and derivatization-free GC method for the quantitative analysis of oleic acid and related fatty acids utilized a DB-FFAP capillary column (30 m × 0.32 mm i.d., 0.25 µm film thickness). nih.gov This stationary phase consists of polyethylene glycol bonded with this compound and is specifically designed for the analysis of volatile free fatty acids. nih.gov

The high polarity of the FFAP column, closely matching that of the fatty acids, enabled the separation of fifteen different fatty acids within a 20-minute run time, with most peaks exhibiting excellent symmetry. nih.gov The method was validated for specificity, linearity, precision, accuracy, sensitivity, and robustness, proving its suitability for routine analysis. nih.gov

In this study, the optimal separation was achieved with a specific temperature program and carrier gas flow rate. The retention times for the fifteen fatty acids were determined, showcasing the column's resolving power. nih.gov

Table 1: Retention Times of Fatty Acids on a DB-FFAP Column

Fatty Acid Retention Time (min)
Capric acid (C10:0) 3.2
Lauric acid (C12:0) 4.5
Myristic acid (C14:0) 5.8
Myristoleic acid (C14:1) 6.1
Palmitic acid (C16:0) 7.0
Palmitoleic acid (C16:1) 7.2
Stearic acid (C18:0) 8.1
Oleic acid (C18:1c) 8.3
Elaidic acid (C18:1t) 8.4
Linoleic acid (C18:2) 8.9
Linolenic acid (C18:3) 9.5
Arachidic acid (C20:0) 10.2
Eicosenoic acid (C20:1) 10.5
Behenic acid (C22:0) 12.0
Erucic acid (C22:1) 12.3

Data sourced from a study on the quantitative analysis of oleic acid and related fatty acids. nih.gov

The research also involved a comparison with other polar columns. A ZB-FFAP column with a narrower internal diameter (0.25 mm) also successfully separated the fifteen fatty acids, though some peak broadening was observed due to potential column overloading with high concentrations of analytes. nih.gov In contrast, a highly polar (50% cyanopropyl)-methylpolysiloxane stationary phase (DB-23) was unable to resolve stearic acid (C18:0), oleic acid (C18:1), and linoleic acid (C18:2) effectively. nih.gov These comparative findings underscore the superior performance of the this compound modified polyethylene glycol column for this specific application. nih.gov

The acidic nature of the FFAP stationary phase is a key attribute, allowing for the direct analysis of free fatty acids without the need for derivatization, which simplifies sample preparation. glsciencesinc.com This characteristic makes it particularly valuable for the analysis of acidic compounds in various matrices.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Polyethylene glycol
Oleic acid
Capric acid
Lauric acid
Myristic acid
Myristoleic acid
Palmitic acid
Palmitoleic acid
Stearic acid
Elaidic acid
Linoleic acid
Linolenic acid
Arachidic acid
Eicosenoic acid
Behenic acid
Erucic acid

Advanced Analytical Applications in Chemical and Material Science

Chromatographic Methods

Chromatography is a fundamental technique for separating and analyzing complex mixtures. Nitroterephthalic acid plays a role in specialized applications of both gas and liquid chromatography.

Gas chromatography is a powerful analytical method for separating and detecting volatile organic compounds. In specific applications, this compound is integral to the composition of the stationary phase, enhancing the separation capabilities of GC columns.

For the analysis of acidic compounds, specialized GC columns are required. One such type is the high-polarity column where the stationary phase consists of polyethylene (B3416737) glycol (PEG) chemically modified with this compound. glsciencesinc.comchromtech.comelementlabsolutions.com This modification imparts an acidic character to the stationary phase, making these columns, often known under the trade name FFAP (Free Fatty Acid Phase), particularly effective for the analysis of volatile fatty acids and phenols without the need for prior derivatization. glsciencesinc.combgb-info.com

These columns are bonded, cross-linked, and solvent rinsable, offering robust performance. elementlabsolutions.combgb-info.com They are considered a close equivalent to the USP (United States Pharmacopeia) phase G35. chromtech.comelementlabsolutions.combgb-info.com The high polarity of the this compound modified PEG phase allows for strong interactions with polar analytes, leading to effective separation. glsciencesinc.comalat-test.com

Table 1: Specifications of a Typical this compound-Modified PEG GC Column

ParameterDescriptionSource(s)
Stationary Phase This compound modified Polyethylene Glycol (PEG) glsciencesinc.comelementlabsolutions.com
Polarity High glsciencesinc.combgb-info.com
USP Code G35 glsciencesinc.comelementlabsolutions.com
Typical Analytes Volatile fatty acids, phenols, acidic compounds chromtech.comelementlabsolutions.combgb-info.com
Temperature Limit Up to 250°C elementlabsolutions.com
Properties Bonded, cross-linked, solvent rinsable elementlabsolutions.combgb-info.com

The analysis of residual solvents is a critical quality control step in the pharmaceutical industry to ensure that potentially toxic volatile organic compounds are removed from drug substances, excipients, and final products. orientjchem.orgshimadzu.com Gas chromatography, particularly headspace GC, is the most common and recommended method for this analysis due to its ability to detect trace levels of these compounds. researchgate.netnih.gov

The choice of GC column is crucial for separating the wide variety of solvents that may be present, which differ in their chemical and physical properties. gcms.cz While a single type of column may not resolve all potential solvents, methods are developed to ensure specificity and accuracy. orientjchem.orgnih.gov Columns with phases like the this compound-modified PEG are designed for polar compounds, and their specific selectivity can be advantageous in complex solvent mixtures. The evaluation of organic volatile impurities is a key aspect of pharmaceutical quality control, as residual solvents can affect the physicochemical properties, stability, and safety of the final drug product. orientjchem.orgshimadzu.com

High-Performance Liquid Chromatography (HPLC) is used for the separation, identification, and quantification of this compound and its isomers. Various HPLC methods have been developed for this purpose, typically employing reverse-phase chromatography.

One method allows for the analysis of 2-nitroterephthalic acid using a reverse-phase (RP) column with a mobile phase consisting of acetonitrile (B52724), water, and an acid such as phosphoric or formic acid. sielc.com For separating isomers like 3-nitrophthalic acid and 4-nitrophthalic acid, mixed-mode columns that utilize both reversed-phase and anion-exchange mechanisms can be employed. helixchrom.com Retention times can be controlled by adjusting the mobile phase composition, including the acetonitrile concentration and the buffer's pH and concentration. helixchrom.com

A specific method for analyzing a mixture of 3-nitrophthalic acid, 4-nitrophthalic acid, and phthalic acid uses a C18 column with a mobile phase of methanol (B129727) and an aqueous acetic acid solution. google.com This method provides clear separation of the three compounds. google.com

Table 2: Example HPLC Method Parameters for Nitrophthalic Acid Isomer Analysis

ParameterConditionSource(s)
Column Kromasil C18 (5 µm, 150 x 4.6 mm) google.com
Mobile Phase Methanol : 0.1M Acetic Acid aqueous solution (pH 2.89) (10:90 v/v) google.com
Flow Rate 1.0 mL/min google.com
Column Temperature 30°C google.com
Detection Wavelength 254 nm google.com
Sample Injection Volume 10 µL google.com
Retention Time (3-nitrophthalic acid) 7.0 minutes google.com
Retention Time (4-nitrophthalic acid) 15.5 minutes google.com

Gas Chromatography (GC)

Thermoanalytical Techniques (e.g., Thermogravimetric Analysis)

Thermoanalytical techniques are used to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) is a key technique for assessing the thermal stability and decomposition profile of compounds like this compound.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. particletechlabs.comwikipedia.org The resulting data is plotted as a TGA curve, which shows mass loss at specific temperatures corresponding to events like dehydration or decomposition. wikipedia.org The first derivative of this curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is at its maximum. umw.edu.pl

For aromatic nitro compounds, TGA can reveal a multi-step decomposition process. scielo.br The analysis provides critical data on thermal stability, including the onset temperature of decomposition. particletechlabs.com In studies of similar compounds like terephthalic acid, TGA has shown that the material sublimes before it decomposes. researchgate.net The thermal decomposition of nitroaromatic acids is an exothermic process, and TGA, often coupled with other techniques like Differential Scanning Calorimetry (DSC), helps to characterize the energy released and the kinetics of the decomposition. scielo.br Analysis of the gases evolved during the TGA experiment, for instance by coupling the TGA to a mass spectrometer (MS), can identify the decomposition products. researchgate.net

Table 3: Information Obtainable from Thermogravimetric Analysis (TGA)

ParameterDescriptionSource(s)
Thermal Stability The temperature range in which a material maintains its mass without degradation. wikipedia.org
Decomposition Profile The temperatures at which a material decomposes and the number of decomposition steps. particletechlabs.comumw.edu.pl
Mass Loss Percentage The quantitative measure of mass lost at each decomposition step, which can relate to the loss of specific chemical moieties. particletechlabs.com
Residual Mass The percentage of the material's mass that remains at the end of the analysis, often corresponding to inorganic filler or char. particletechlabs.com
Decomposition Kinetics In conjunction with kinetic models, TGA data can be used to calculate parameters like activation energy for the decomposition reaction. scielo.br

Future Directions and Emerging Research Areas

Exploration of Novel Nitroterephthalic Acid Derivatives with Enhanced Functionality

The core structure of this compound serves as a scaffold for synthesizing new derivatives with enhanced or specialized functions. By modifying the molecule, researchers aim to develop compounds with improved performance for specific applications. Minor modifications to a parent compound can lead to derivatives with significantly different biological activities or material properties.

Research into other nitro-aromatic compounds illustrates this principle. For instance, a series of tryptanthrin (B1681603) derivatives, which are natural products containing an indoloquinazoline moiety, were synthesized and evaluated for various pharmacological activities. nih.gov Modifications to the core structure led to compounds with potent inhibitory effects on cholinesterases, enzymes relevant in neurodegenerative diseases. nih.gov Specifically, one derivative, 4h , demonstrated significantly strong inhibition against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). nih.gov

Similarly, studies on nitro-fatty acids (NFA) have shown that small structural changes, such as altering the carbon chain length or the position of the nitroalkene group, can result in drugs with increased target preference or enhanced multi-targeting capabilities. nih.gov These NFA derivatives have shown potential in inhibiting inflammatory pathways like NF-κB signaling and inducing the Nrf-2 antioxidant response. nih.gov This approach of systematic structural modification is a key strategy being applied to unlock the full potential of this compound in creating next-generation functional molecules.

Integration with Artificial Intelligence and Machine Learning in Materials Design

The traditional trial-and-error approach to materials discovery is often slow and resource-intensive. nih.govresearchgate.net The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science by accelerating the design and discovery of new materials with desired properties. nih.govrsc.org These computational tools can analyze vast datasets to identify complex relationships between a material's structure, properties, and performance. nih.govresearchgate.net

For materials derived from this compound, such as polymers or metal-organic frameworks (MOFs), AI and ML can predict key characteristics like mechanical strength, thermal stability, or adsorption capacity. rsc.org By leveraging AI algorithms, researchers can efficiently screen vast virtual libraries of potential derivatives to identify promising candidates for specific applications before committing to costly and time-consuming laboratory synthesis. nih.gov This data-driven approach allows for the rapid optimization of material compositions and processing conditions to achieve enhanced performance. researchgate.net

The application of AI in materials design encompasses several key areas:

Predictive Modeling: Using ML models to forecast the properties of hypothetical materials based on their chemical structure. researchgate.net

Inverse Design: Defining a set of desired properties and using AI to generate novel material structures that meet those criteria. arxiv.org

Accelerated Discovery: Employing AI tools, including large language models (LLMs), to generate hypotheses and integrate computational tools for faster innovation in materials science. asu.edu

This synergy between computational power and experimental validation is set to accelerate the development of advanced materials based on this compound for a wide range of technological applications. nih.gov

Development of Next-Generation Sensors with Multi-Analyte Detection Capabilities

There is a growing demand for sensors that can quickly, accurately, and simultaneously detect multiple analytes in complex mixtures. rsc.orgnih.gov Such multi-analyte detection is crucial for applications in environmental monitoring, clinical diagnostics, and food safety. rsc.org this compound and its derivatives are being explored as functional components in the development of these advanced sensors.

The unique chemical properties of the nitro group can be harnessed for selective molecular recognition. Materials incorporating this compound, such as modified electrodes or functionalized nanoparticles, can be designed to interact specifically with target analytes. For example, research on sensors using graphene oxide, which has abundant oxygenated functional groups, demonstrates how surface chemistry is crucial for achieving multi-analyte detection with excellent selectivity. nih.govmdpi.com

Future sensor platforms may utilize arrays of different this compound derivatives, each tuned to detect a specific substance. When combined with advanced data analysis techniques, these sensor arrays can provide a "fingerprint" response for complex samples, enabling the identification and quantification of multiple components simultaneously. rsc.org The development of these next-generation sensors promises to move beyond traditional single-analyte detection, offering more comprehensive and practical solutions for real-world analytical challenges. nih.gov

Advanced Catalytic Systems for Sustainable Chemical Transformations

Catalysis is fundamental to the chemical industry, but there is a significant push towards developing more sustainable and environmentally friendly catalytic processes. alliedacademies.orgsciltp.com This involves creating catalysts that are highly efficient, selective, and operate under milder conditions, often using earth-abundant materials instead of precious metals. alliedacademies.org

This compound is a valuable building block for creating advanced catalytic materials, particularly heterogeneous catalysts like Metal-Organic Frameworks (MOFs). researchgate.net The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of MOFs, which is beneficial for certain catalytic reactions. researchgate.net Because heterogeneous catalysts exist in a different phase from the reactants (typically solid catalysts in liquid or gas reactions), they can be easily separated and reused, which is advantageous from both an economic and environmental perspective.

The development of these catalytic systems aligns with the principles of green chemistry, which aims to reduce waste and energy consumption in chemical manufacturing. alliedacademies.org By designing catalysts based on this compound, researchers can create systems for a variety of sustainable chemical transformations, contributing to a more circular economy by converting renewable feedstocks like biomass into valuable chemicals. alliedacademies.org

Tailored MOF Architectures for Specific Applications

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. digitellinc.com The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. This compound is an important linker molecule used to create MOFs with specific functionalities.

The ability to precisely engineer MOF structures enables their use in:

Gas Sequestration and Storage: Designing pores to selectively capture specific gases like carbon dioxide.

Catalysis: Creating active sites within the MOF structure for chemical reactions. researchgate.net

Sensing: Developing MOFs that change their properties (e.g., fluorescence) upon interaction with a target analyte. acs.org

Water Purification: Tailoring MOF pores for the selective removal of harmful anions from water. patsnap.com

The versatility of this compound as a building block allows for the rational design of MOF architectures optimized for these and other emerging technological challenges.

Biomedical Research

The rise of antibiotic-resistant bacteria is a major global health concern, driving the search for new antimicrobial compounds. Nitro-containing molecules have historically been a source of effective antimicrobial agents, and research continues into new derivatives with potent activity. encyclopedia.pub One of the generally accepted mechanisms of action is that the nitro group is reduced within the microbial cell, producing toxic intermediates like nitroso and superoxide (B77818) species that can damage DNA and lead to cell death. encyclopedia.pub

Various derivatives containing nitro groups have demonstrated significant antimicrobial effects against a range of pathogens. For instance, certain nitrothiophene derivatives have shown exceptional activity against Mycobacterium species. mdpi.com Similarly, β-nitrostyrene derivatives have been evaluated for their antibacterial activity against both standard strains and clinical isolates, with some analogues showing notable effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov The antimicrobial potential of these compounds is often linked to their physicochemical properties, such as their redox potentials. nih.gov

Antimicrobial Activity of Selected Nitro-Derivatives
Compound/Derivative ClassTarget Microorganism(s)Observed Activity/FindingReference
Nitroderivatives with F and/or Cl atomsStaphylococcus aureus, Candida sp.Showed best activity with MIC values of 15.6–62.5 μg/mL against S. aureus. encyclopedia.pub
Nitrotriazole derivatives (Fluconazole analogues)Candida kruseiExhibited better activity (MIC = 1 μM) compared to the fluconazole (B54011) standard. encyclopedia.pub
β-methyl-β-nitrostyrene analoguesGram-positive bacteria (S. aureus, E. faecalis)Displayed higher activity compared to β-nitrostyrene compounds. nih.gov
Nitrothiophene derivativeMycobacterium spp.Showed exceptional antimicrobial activity with low cytotoxicity. mdpi.com

This ongoing research highlights the potential for developing new antimicrobial drugs based on nitro-aromatic scaffolds, including those that could be derived from this compound.

Antimicrobial Activity of Derivatives

Mechanism of Action

The biological activity of nitro-aromatic compounds like this compound is often linked to the chemical reactivity of the nitro group. A common mechanism involves the metabolic reduction of the nitro group within biological systems. svedbergopen.comnih.gov This process is frequently mediated by enzymes such as nitroreductases or cytochrome P450. svedbergopen.com The reduction can lead to the formation of highly reactive intermediates, including nitro anion radicals, nitroso, and hydroxylamine (B1172632) species. svedbergopen.comnih.gov

Anticancer Research and Cytotoxicity Studies

Nitro-containing compounds are a subject of interest in anticancer research due to their potential to exhibit cytotoxic effects against tumor cells. nih.gov The presence of a nitro group on a molecule can enhance its antitumoral activity. nih.gov Research into related compounds, such as nitro-fatty acids, has demonstrated the ability to suppress tumor growth both in cell culture experiments and in animal models. nih.gov

Cytotoxicity is a key measure of a compound's potential as an anticancer agent. It is typically evaluated in vitro using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test, which measures the metabolic activity of cells as an indicator of their viability. nih.gov These studies determine the concentration of a compound required to inhibit cell growth by 50% (IC50), a critical parameter for assessing potency. For example, studies on various natural and synthetic compounds demonstrate a dose-dependent increase in cancer cell death with increasing concentrations of the tested agent. ijmrhs.com While specific cytotoxicity data for this compound is not extensively detailed in the provided search results, the evaluation would follow these established methodologies.

Compound ClassAssayObservationReference Finding
Nitro-fatty acidsViability AssaySuppresses the viability of colorectal cancer cells. nih.gov
β-nitrostyrene derivativeFlow CytometryInhibits esophageal tumor growth and metastasis. nih.gov
Quercetin derivativesMTT AssayDemonstrated cytotoxic effects on HeLa and NIH-3T3 cells. nih.gov
Apoptosis Induction in Cancer Cells

A primary goal of many cancer therapies is to induce apoptosis, or programmed cell death, in malignant cells. frontiersin.org Evading apoptosis is a hallmark of cancer, making the activation of apoptotic pathways a critical therapeutic strategy. nih.gov Research on related nitro-compounds has shown they can trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This pathway involves triggering mitochondrial dysfunction, which leads to the release of apoptogenic molecules like cytochrome c. nih.govijmrhs.com

The process is often mediated by the BCL-2 family of proteins, which includes pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2). ijmrhs.comfrontiersin.org An effective anticancer agent may upregulate BAX and BAK while downregulating BCL-2, leading to mitochondrial membrane permeabilization. ijmrhs.com This, in turn, activates a cascade of enzymes called caspases (such as caspase-9 and caspase-3), which execute the final stages of apoptosis. nih.gov Studies on nitro-fatty acids have confirmed their ability to induce a caspase-dependent apoptosis in cancer cells. nih.gov

Table 1: Apoptotic Effects of a Plant Extract (PLME) on Breast Cancer Cells
Cell LineTreatmentEarly Apoptotic Population (%)Late Apoptotic Population (%)Reference Finding
T-47DControl0.00.1 ijmrhs.com
T-47D20 µg/ml PLMENot specified0.1 ijmrhs.com
T-47D40 µg/ml PLME29.140.24 ijmrhs.com
MDA-MB-45320 µg/ml PLME50.4 (Total Apoptotic Cells) ijmrhs.com
MDA-MB-45340 µg/ml PLME66.1 (Total Apoptotic Cells) ijmrhs.com
Selective Targeting of Cancerous Cells

A significant challenge in cancer therapy is the lack of selectivity of many conventional chemotherapeutic agents, which can lead to toxicity in healthy, rapidly proliferating cells. mdpi.comfrontiersin.org A key area of modern oncology research is the development of strategies to selectively target cancer cells while sparing normal tissue. nih.govnih.gov

Several approaches are being explored to achieve this selectivity:

Targeting Overexpressed Receptors: Cancer cells often overexpress certain cell surface receptors compared to normal cells. semanticscholar.org Therapeutic agents can be linked to ligands or antibodies that specifically bind to these receptors, concentrating the cytotoxic compound at the tumor site. nih.govwustl.edu

Exploiting the Tumor Microenvironment: The unique conditions of the tumor microenvironment, such as hypoxia (low oxygen), can be exploited. Nitro-aromatic compounds are known to be selectively activated under hypoxic conditions by nitroreductase enzymes, which are often upregulated in such environments. svedbergopen.com This offers a potential mechanism for selective drug activation within tumors.

Drug Delivery Systems: Nanoparticle-based drug delivery systems can be designed to preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. frontiersin.org These nanoparticles can be loaded with a cytotoxic agent and surface-modified with targeting moieties to further enhance specificity. frontiersin.org

While research has not yet specifically detailed the application of these strategies to this compound, they represent promising avenues for improving its potential therapeutic index by directing its action specifically toward cancerous cells.

Environmental Remediation Applications

Aromatic acids and their derivatives, such as phthalates, can be environmental contaminants. nih.gov Therefore, developing effective remediation strategies is crucial. Environmental remediation aims to remove or neutralize pollutants from soil, groundwater, and other environmental media. frtr.govepa.gov Several technologies could potentially be applied to sites contaminated with this compound.

Bioremediation: This approach uses microorganisms to degrade organic contaminants. epa.gov The microbes can break down pollutants by using them as an energy source. This is a common strategy for aromatic compounds.

In Situ Chemical Oxidation (ISCO): This technique involves injecting strong oxidizing agents into the contaminated area to chemically transform the pollutants into less harmful substances. epa.gov

In Situ Chemical Reduction (ISCR): Conversely, ISCR involves placing a reducing agent, such as zero-valent iron (ZVI), into the subsurface to degrade toxic organic compounds. evonik.com This method is particularly relevant for halogenated compounds and could be applicable to the nitro group in this compound. evonik.com

Adsorption: Using materials like activated carbon, contaminants can be adsorbed from water. nih.govevonik.com This process physically removes the pollutant from the environmental matrix for subsequent treatment or disposal.

Phytoremediation: This cost-effective, plant-based approach uses plants and their associated microbes to clean up contaminated sites. mdpi.com Mechanisms include phytostabilization, where plants immobilize contaminants in the soil, and phytovolatilization, where plants absorb pollutants and release them into the atmosphere in a less harmful form. mdpi.com

The selection of a specific remediation technology would depend on site-specific conditions, contaminant concentration, and regulatory requirements.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing nitroterephthalic acid in laboratory settings?

  • Synthesis : NTPA is typically synthesized via nitration of terephthalic acid using mixed acids (HNO₃/H₂SO₄). Lab-scale synthesis requires controlled temperature (e.g., 0–5°C) to avoid over-nitration.
  • Characterization : Essential techniques include:

  • Elemental analysis to verify purity.
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
  • Melting point determination (270–272°C) as a preliminary purity check .
  • Infrared (IR) and Raman spectroscopy to identify nitro (-NO₂) and carboxyl (-COOH) functional groups .

Q. How can this compound be utilized in chromatographic analysis of organic acids?

  • NTPA-modified polyethylene glycol (PEG) stationary phases in gas chromatography (GC) columns (e.g., HP-FFAP) enable analysis of underivatized volatile fatty acids (VFAs) and phenols.
  • Methodological considerations :

  • Temperature limits : NTPA-PEG phases have reduced thermal stability (max 240–250°C) compared to non-acid-modified columns, necessitating careful temperature programming .
  • Humidity sensitivity : Phases degrade with moisture exposure, requiring column storage in dry conditions .

Q. What spectroscopic and computational techniques are used to resolve NTPA’s structural and electronic properties?

  • Experimental :

  • IR/Raman spectroscopy identifies vibrational modes (e.g., asymmetric NO₂ stretching at ~1530 cm⁻¹).
  • UV-Vis spectroscopy reveals electronic transitions linked to nitro-aromatic conjugation .
    • Computational :
  • Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates electrostatic potential surfaces, Fukui indices (reactivity), and nuclear-independent chemical shift (NICS) for aromaticity assessment .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data on NTPA’s conformational behavior be addressed?

  • NTPA exhibits conformational flexibility in monomeric and dimeric forms. Discrepancies arise from:

  • Solvent effects : Computational models often assume gas-phase conditions, whereas experimental data (e.g., crystallography) reflect solid-state interactions.
  • Dimerization energy : DFT calculations may underestimate intermolecular hydrogen-bonding strengths in dimeric structures.
    • Mitigation strategies :
  • Include implicit solvent models (e.g., PCM) in DFT workflows.
  • Compare computed vibrational spectra with experimental IR/Raman data to validate force fields .

Q. What computational approaches are effective for studying NTPA’s interactions with biological targets like estrogen receptor alpha (ER-α)?

  • Molecular docking (e.g., AutoDock Vina) evaluates binding affinities by simulating ligand-receptor interactions. Key steps:

  • Prepare NTPA’s 3D structure with optimized geometry (DFT-minimized).
  • Define ER-α’s binding pocket (e.g., PDB ID: 1A52).
  • Analyze hydrogen-bonding networks and hydrophobic contacts.
    • Results : NTPA shows weaker ER-α binding than bisphenol A but stronger than terephthalic acid, suggesting moderated estrogenic activity .

Q. What challenges arise when using NTPA-modified GC columns for high-throughput fatty acid analysis, and how can they be optimized?

  • Challenges :

  • Peak tailing : Caused by residual silanol activity; mitigated by acid-washing column substrates.
  • Column lifetime : Reduced by humidity and high-temperature exposure.
    • Optimization :
  • Pre-condition columns with multiple acid injections to saturate active sites.
  • Use guard columns to protect the stationary phase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.